(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID - 769908-13-6

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

Catalog Number: EVT-339363
CAS Number: 769908-13-6
Molecular Formula: C25H24FNO4
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is a synthetic compound often utilized as a key intermediate in the development of HMG-CoA reductase inhibitors [, , ]. These inhibitors, commonly known as statins, are a class of lipid-lowering medications []. They are widely prescribed for the treatment of hypercholesterolemia, a condition characterized by elevated levels of cholesterol in the blood [].

Synthesis Analysis

Several methods have been explored for the synthesis of (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid and its related compounds. One approach involves a multi-step process using a chiral auxiliary to control the stereochemistry of the final product [, , , , , ]. This method generally begins with the synthesis of a chiral building block, which is then coupled to a suitable electrophile. Subsequent transformations, including reduction and deprotection steps, lead to the desired (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid derivative.

Another method utilizes enzymatic resolution to obtain the desired enantiomer from a racemic mixture []. This approach exploits the selectivity of enzymes to catalyze reactions with one specific enantiomer, leaving the other enantiomer untouched.

Molecular Structure Analysis
  • Quinoline core: This heterocyclic aromatic system provides rigidity and planarity to the molecule [].
  • Cyclopropyl group: This three-membered ring introduces conformational constraints and influences the overall shape of the molecule [].
  • Fluorophenyl substituent: The presence of the fluorine atom can affect the molecule's electronic properties, lipophilicity, and metabolic stability [, ].
  • Dihydroxyheptanoic acid side chain: This flexible chain with two hydroxyl groups is crucial for interacting with the target enzyme, HMG-CoA reductase [, ].
Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used as prodrugs to improve the compound's pharmacokinetic properties [, , , ].
  • Salt formation: The carboxylic acid can also react with bases to form salts, which can have altered solubility and stability profiles compared to the parent acid [, , ].
  • Oxidation: The hydroxyl groups in the dihydroxyheptanoic acid side chain can be oxidized to form ketones or aldehydes [].
Applications

The primary application of (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid in scientific research is its utilization as a key intermediate in the synthesis of HMG-CoA reductase inhibitors [, , ]. Its unique structure and the presence of specific functional groups make it a valuable building block for creating a diverse library of compounds with potential therapeutic applications in hypercholesterolemia and cardiovascular disease.

Future Directions
  • Development of novel synthetic routes: Exploring more efficient and environmentally friendly methods for its synthesis is crucial for large-scale production and reducing environmental impact [, ].
  • Structure-activity relationship studies: Investigating the impact of modifying various structural elements on its activity and properties can lead to the discovery of more potent and selective HMG-CoA reductase inhibitors [, ].

(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid (Pitavastatin)

  • Compound Description: Pitavastatin is a commercially available statin medication used to lower cholesterol levels in the blood. [, , , , , ] It functions by inhibiting the enzyme HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. []
  • Relevance: Pitavastatin shares an almost identical structure with the target compound, (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid. The only structural difference lies in the stereochemistry at the 5-position of the heptanoic acid moiety. While the target compound has a 5R configuration, Pitavastatin possesses a 5S configuration. This difference in stereochemistry might influence the compound's binding affinity to HMG-CoA reductase and, consequently, its potency as a cholesterol-lowering agent. [, ]

(3R,5S,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

  • Compound Description: BMS-644950 is an investigational HMG-CoA reductase inhibitor with demonstrated efficacy in reducing plasma lipids in preclinical studies. [] Developed with a focus on reduced myotoxicity compared to existing statins, BMS-644950 exhibits enhanced selectivity for hepatocytes over myocytes. []
  • Relevance: Though structurally distinct from (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, BMS-644950 belongs to the same broader category of 3-hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitors. [] This shared target and similar therapeutic application make BMS-644950 relevant for comparison, particularly in terms of efficacy, safety, and potential for reduced myotoxicity.

(3R,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid

  • Compound Description: This compound is identified as a process-related impurity in the synthesis of Pitavastatin. [] Its presence could indicate incomplete reaction steps or degradation of the desired product during the manufacturing process.
  • Relevance: This compound closely resembles (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid in its core structure. The primary difference lies in the presence of a ketone group at the 5-position instead of a hydroxyl group. [] This structural similarity suggests a close synthetic relationship to the target compound, potentially serving as a precursor or a byproduct during synthesis.

(3R, 5S)-7-[2-cyclopropyl-4-(4- fluorophenyl)quinolin-3-yl]-3,5-dihydroxyheptanoate

  • Compound Description: This compound, existing as a calcium salt, is another process-related impurity identified during the synthesis of Pitavastatin. [] Its presence, similar to the previously mentioned impurity, highlights the importance of controlling reaction conditions to minimize the formation of undesired byproducts.
  • Relevance: This compound shares the core structure of (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, differing primarily in the saturation of the double bond within the heptanoic acid side chain. [] This structural similarity points to its potential role as an intermediate or a byproduct in the synthesis of the target compound.
  • Compound Description: These two compounds, both existing as calcium salts, represent diastereomers identified as process-related impurities during the synthesis of Pitavastatin. [] Their presence emphasizes the challenges in achieving stereochemical control during the multistep synthesis of chiral molecules like Pitavastatin.
  • Relevance: These compounds are diastereomers of (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, differing in the stereochemical configuration at the 3- and 5- positions of the heptanoic acid moiety. [] The close structural relationship with the target compound underscores the need for stringent purification methods to separate the desired product from its diastereomeric impurities.
  • Compound Description: Rosuvastatin, marketed under brand names like Crestor, is a widely prescribed statin medication used to manage high cholesterol levels and reduce the risk of cardiovascular disease. [, ]
  • Relevance: Although Rosuvastatin and (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid share the core structure of a 3,5-dihydroxyhept-6-enoic acid moiety, they differ significantly in their aromatic ring systems. [, ] Rosuvastatin incorporates a pyrimidine ring, while the target compound contains a quinoline ring. Despite these differences, both compounds belong to the statin class of drugs and function as HMG-CoA reductase inhibitors.

Properties

CAS Number

769908-13-6

Product Name

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

IUPAC Name

(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C25H24FNO4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19+/m0/s1

InChI Key

VGYFMXBACGZSIL-FUTHQCHMSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.